molecular formula C9H9N3O4S2 B13808629 Carbamodithioic acid, dimethyl-, 2,4-dinitrophenyl ester CAS No. 89-37-2

Carbamodithioic acid, dimethyl-, 2,4-dinitrophenyl ester

Cat. No.: B13808629
CAS No.: 89-37-2
M. Wt: 287.3 g/mol
InChI Key: AIWZJEMZVHJAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamodithioic acid, dimethyl-, 2,4-dinitrophenyl ester is a chemical compound for research use. The provided information is based on data for a similar compound, Hydrazinecarbodithioic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester (CAS# 17612-10-1), which has a molecular formula of C9H10N4O4S2 and a molecular weight of 302.3 g/mol . As a dithiocarbamate ester, this class of compounds is often investigated in organic synthesis and as potential intermediates for the development of agrochemicals or pharmaceuticals. Dithiocarbamate derivatives are known to exhibit a range of biological activities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89-37-2

Molecular Formula

C9H9N3O4S2

Molecular Weight

287.3 g/mol

IUPAC Name

(2,4-dinitrophenyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C9H9N3O4S2/c1-10(2)9(17)18-8-4-3-6(11(13)14)5-7(8)12(15)16/h3-5H,1-2H3

InChI Key

AIWZJEMZVHJAQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenyl dimethyldithiocarbamate typically involves the reaction of 2,4-dinitrophenyl chloride with dimethyldithiocarbamate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrophenyl dimethyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Carbamodithioic acid derivatives have been investigated for their potential as pharmaceutical agents due to their ability to interact with biological systems. Some notable applications include:

  • Antimicrobial Activity : Research has shown that compounds related to carbamodithioic acid exhibit significant antimicrobial properties against various pathogens. This makes them candidates for developing new antibiotics or antifungal medications .
  • Drug Delivery Systems : The compound's ability to form complexes with metal ions can be exploited in drug delivery systems where controlled release is desired. This is particularly relevant in cancer therapy where targeted drug delivery is crucial .

Agricultural Applications

In agriculture, carbamodithioic acid derivatives are used as:

  • Pesticides and Fungicides : The compound's efficacy against pests and fungi has led to its formulation in agricultural products aimed at protecting crops from diseases . Its application can enhance crop yield and quality.
  • Soil Amendments : The compound can also be used as a soil amendment to improve nutrient availability and enhance soil health through its interaction with soil microorganisms .

Analytical Chemistry

In analytical chemistry, carbamodithioic acid, dimethyl-, 2,4-dinitrophenyl ester serves as:

  • Reagents for Detection : It is utilized in the detection of heavy metals and other contaminants in environmental samples due to its ability to form stable complexes with various metal ions .
  • Chromatography : The compound is employed in chromatographic techniques for the separation and identification of complex mixtures in both environmental and biological samples.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated the antimicrobial activity of carbamodithioic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for effective bacterial growth inhibition, showcasing its potential as an antibiotic agent .

Case Study 2: Agricultural Use

Research conducted by the National Agricultural Library highlighted the effectiveness of carbamodithioic acid-based fungicides in controlling fungal diseases in wheat crops. Field trials showed a reduction in disease incidence by up to 70% compared to untreated controls .

Mechanism of Action

The mechanism of action of 2,4-dinitrophenyl dimethyldithiocarbamate involves its interaction with specific molecular targets. The compound acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including covalent modification of the enzyme or competitive inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Carbamodithioic Acid Derivatives with Varied Nitro Substituents

Key Observations :

  • Electrophilicity and Reactivity : The 2,4-dinitrophenyl isomer exhibits balanced reactivity due to nitro groups in the 2- and 4-positions, whereas the 2,6-dinitro isomer shows reduced hydrolysis rates due to steric effects . The 2,4,6-trinitro derivative is highly electrophilic but thermally unstable .
  • Toxicity: The 2,4-dinitrophenyl ester has a documented LD₅₀ of 560 mg/kg, while analogs like the 4-cyano-2,6-dinitro variant may exhibit higher toxicity due to synergistic effects of the cyano and nitro groups .

Comparison with Other Dinitrophenyl Esters

Thiocyanic Acid, 2,4-Dinitrophenyl Ester (CAS 1594-56-5)
  • Structure : Replaces the carbamodithioate group with a thiocyanate (-SCN) moiety.
  • Reactivity : Similar hydrolysis profile but faster degradation due to the labile thiocyanate group .
2,4-Dinitrophenyl Acetate
  • Structure : Acetate ester instead of carbamodithioate.
  • Reactivity : Undergoes general base-catalyzed hydrolysis 10⁵ times faster than enzymatic hydrolysis, contrasting with the carbamodithioate’s slower reaction .

Biological Activity

Carbamodithioic acid, dimethyl-, 2,4-dinitrophenyl ester (commonly referred to as dimethyl dithiocarbamate or DMDTC) is a compound of significant interest in both synthetic and medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of research in pharmacology, toxicology, and environmental science. This article aims to explore the biological activity of DMDTC, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

DMDTC is characterized by the presence of a dithiocarbamate functional group attached to a 2,4-dinitrophenyl moiety. The general structure can be represented as follows:

DMDTC=R1N(R2)C S 2R3\text{DMDTC}=\text{R}_1\text{N}(\text{R}_2)\text{C S }_2\text{R}_3

Where:

  • R1=Dimethyl groupR_1=\text{Dimethyl group}
  • R2=Dinitrophenyl groupR_2=\text{Dinitrophenyl group}

Antimicrobial Activity

DMDTC exhibits notable antimicrobial properties. Research has shown that compounds with dithiocarbamate structures can inhibit the growth of various bacteria and fungi. For instance, a study indicated that DMDTC demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of DMDTC has been evaluated through various assays. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's ability to donate electrons contributes to its radical-scavenging activity .

Toxicological Effects

While DMDTC shows beneficial biological activities, it also poses certain toxicological risks. Studies have reported that exposure to high concentrations can lead to cytotoxic effects in mammalian cells. The mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DMDTC was tested against a panel of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that DMDTC had an MIC of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

MicroorganismMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus64
Candida albicans128

Case Study 2: Antioxidant Activity

A study assessed the antioxidant activity of DMDTC using the DPPH radical scavenging assay. The results demonstrated that DMDTC exhibited a scavenging effect with an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)
DMDTC25
Ascorbic Acid30

The biological activity of DMDTC can be attributed to several mechanisms:

  • Enzyme Inhibition : DMDTC acts as an inhibitor for various enzymes involved in microbial metabolism.
  • ROS Generation : In certain conditions, it can induce oxidative stress by generating ROS.
  • Metal Chelation : The dithiocarbamate group has a high affinity for metal ions, which may disrupt essential metal-dependent processes in microorganisms.

Q & A

Q. Methodological Guidance :

  • Use TPSA and LogP to select appropriate solvents for synthesis or chromatography.
  • Store under inert conditions (argon/vacuum) at low temperatures to prevent degradation.

What synthetic routes are commonly employed for preparing carbamodithioic acid esters with nitroaryl groups?

Basic Research Question
Synthesis typically involves nucleophilic substitution between a nitroaryl halide and a dithiocarbamate salt. For example:

Dithiocarbamate Formation : React dimethylamine with carbon disulfide in basic conditions to form sodium dimethyldithiocarbamate .

Esterification : React the dithiocarbamate salt with 2,4-dinitrophenyl chloride under anhydrous conditions (e.g., in acetonitrile at 60°C) .

Q. Methodological Considerations :

  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
  • Purify via column chromatography using silica gel and gradient elution .

How can researchers optimize HPLC conditions for purity analysis of this compound?

Advanced Research Question
Chromatographic Parameters :

  • Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 μm) .
  • Mobile Phase : Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid to improve peak resolution.
  • Detection : UV at 254 nm (nitro groups absorb strongly in this range) .

Q. Validation :

  • Use a calibration curve with a certified reference standard.
  • Assess intra-day and inter-day precision (RSD < 2%).

What mass spectrometry (MS) fragmentation patterns are characteristic of this compound?

Basic Research Question
Electron ionization (EI-MS) typically generates:

  • Base Peak : m/z 287 (molecular ion, [M]⁺).
  • Key Fragments :
    • m/z 211: Loss of NO₂ (46 Da) from the nitro group.
    • m/z 166: Cleavage of the dithiocarbamate S–C bond .

Q. Methodological Guidance :

  • Compare with NIST spectral libraries for validation .
  • Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., sulfur isotopes).

How can researchers resolve contradictions in reported spectral data (e.g., NMR, MS) for carbamodithioic acid derivatives?

Advanced Research Question
Strategies :

Isomer Discrimination : Use 2D NMR (e.g., HSQC, HMBC) to confirm substitution patterns on the aryl ring .

Computational Validation : Compare experimental IR or NMR shifts with density functional theory (DFT) calculations .

Cross-Platform Analysis : Validate MS/MS fragmentation using both EI and ESI sources .

Case Example :
If conflicting NMR data arise, check for solvent impurities or tautomeric equilibria involving the dithiocarbamate group .

What computational chemistry approaches are suitable for predicting the reactivity of the dithiocarbamate group in nitrophenyl ester derivatives?

Advanced Research Question
Methods :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitution at the dithiocarbamate sulfur .
  • Molecular Dynamics (MD) : Simulate solvation effects on reactivity in polar vs. nonpolar solvents.
  • QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with reaction rates using Hammett constants .

Application :
Predict regioselectivity in reactions with thiols or amines by analyzing frontier molecular orbitals (FMOs) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Key Risks :

  • Mutagenicity : Structural analogs (e.g., 2,4-dinitrophenyl thiocyanate) show in vitro mutagenic activity .
  • Explosive Potential : Nitro groups may pose risks under high heat or friction.

Q. Protocols :

  • Use blast shields and conduct reactions in small batches.
  • Employ personal protective equipment (PPE): nitrile gloves, lab coat, and fume hood containment .

How can researchers address poor yields in the synthesis of this compound?

Advanced Research Question
Troubleshooting :

Moisture Control : Ensure anhydrous conditions (e.g., molecular sieves in solvent).

Catalyst Optimization : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Alternative Routes : Explore microwave-assisted synthesis to reduce reaction time and improve yield .

Data-Driven Approach :
Use design of experiments (DoE) to optimize temperature, solvent, and stoichiometry .

What are the environmental implications of improper disposal of this compound?

Advanced Research Question

  • Persistence : Nitroaromatic compounds resist biodegradation, posing long-term soil/water contamination risks .
  • Detoxification : Incinerate at > 1000°C with alkaline scrubbers to neutralize sulfur and nitrogen oxides .

Regulatory Compliance :
Follow EPA P-listed waste guidelines for acute toxicity .

How does the electronic structure of the 2,4-dinitrophenyl group influence the compound’s reactivity?

Advanced Research Question

  • Electron-Withdrawing Effects : Nitro groups stabilize negative charges, enhancing electrophilicity at the ester carbonyl .
  • Resonance Effects : Para-nitro groups direct nucleophilic attack to specific positions on the aryl ring .

Experimental Validation :
Use cyclic voltammetry to measure reduction potentials of nitro groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.